Lymecycline

Descripción general

Descripción

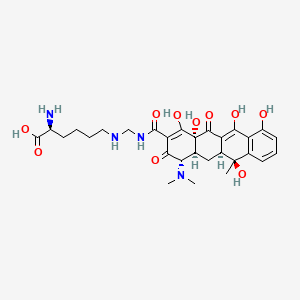

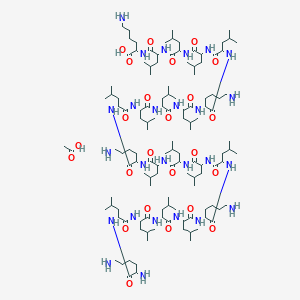

Molecular Structure Analysis

Lymecycline has a molecular formula of C29H38N4O10 . Its average mass is 602.633 Da and its monoisotopic mass is 602.258789 Da .Chemical Reactions Analysis

Lymecycline, like other tetracyclines, exerts bacteriostatic actions on intracellular and extracellular bacteria, treating susceptible bacterial infections . It binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains .Physical And Chemical Properties Analysis

Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels . It is partially cleared by the kidneys, like other tetracyclines . The half-life of lymecycline is approximately 8 hours .Aplicaciones Científicas De Investigación

Antimicrobial Agent

Lymecycline is a broad-spectrum second-generation tetracycline antibiotic . It has been utilized in research and technology such as nanotechnology and computational methods (such as in silico and Fragment-based drug design (FBDD)), leading to an improvement in antimicrobial actions and selectivity with target sites .

Treatment of Acne Vulgaris

Lymecycline is widely used for the treatment of acne vulgaris . It has been proven to be a cost-effective alternative to treatment with minocycline with comparable safety and efficacy . In a study, the efficacy of once-daily dosing of lymecycline 300 mg was compared with lymecycline 150 mg twice daily and compared with placebo .

Treatment of Susceptible Bacterial Infections

Apart from acne, Lymecycline is also used to treat other susceptible bacterial infections . These include upper respiratory tract infections, urinary tract infections, bronchitis, chlamydial infections, and rickettsial infections .

Antibiotic Resistance Research

The necessity for the discovery of innovative antimicrobials to treat life-threatening diseases has increased as multidrug-resistant bacteria has spread . Lymecycline, being a broad-spectrum antibiotic, plays a crucial role in this research.

Drug Repurposing

Drug repurposing represents a novel approach to treating infectious diseases . Lymecycline, being a well-established drug, is a potential candidate for such repurposing efforts.

Prodrug Research

Prodrugs have recently shown to be an excellent platform to design a new generation of antimicrobial agents with better efficacy against multidrug-resistant bacteria . As an established antibiotic, Lymecycline could potentially be used in prodrug research.

Mecanismo De Acción

Safety and Hazards

Lymecycline may cause esophageal irritation and ulceration, which can be prevented by drinking adequate fluids during administration . It also has the potential to cause photosensitivity . Lymecycline can lead to renal tubular acidosis or hepatic toxicity . It is also harmful if swallowed or inhaled and may cause an allergic skin reaction .

Propiedades

IUPAC Name |

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTCVADFMACKLU-UEPZRUIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

928.1±65.0 | |

| Record name | Lymecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. | |

| Record name | Lymecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lymecycline | |

CAS RN |

992-21-2 | |

| Record name | Lymecycline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lymecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lymecycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of lymecycline?

A1: Lymecycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This disrupts the formation of polypeptide chains, ultimately leading to bacterial growth inhibition. []

Q2: Lymecycline has shown efficacy against Mycoplasma pulmonis-induced arthritis in mice. How does it achieve this?

A2: Research suggests that lymecycline effectively reduces the severity of histopathological inflammatory reactions in joints by eradicating viable M. pulmonis. [] This suggests that the persistent arthritis observed in this model is linked to the presence of viable M. pulmonis, which lymecycline effectively targets.

Q3: How does lymecycline's absorption compare to other tetracyclines?

A3: Lymecycline exhibits superior absorption compared to tetracycline hydrochloride, achieving higher serum concentrations. [, ] This difference in absorption can be attributed to lymecycline's higher solubility in body fluids. []

Q4: Does food intake affect lymecycline absorption?

A4: While some studies suggest that milk might impair tetracycline absorption, research indicates that moderate milk consumption does not clinically affect lymecycline absorption. []

Q5: Lymecycline has shown promising results in treating genital chlamydial infections. How does its efficacy compare to azithromycin?

A5: Clinical studies demonstrate that lymecycline and azithromycin exhibit comparable efficacy in eradicating Chlamydia trachomatis in women. [] Both treatments effectively eliminate the infection, with no significant differences observed in microbiological and clinical outcomes.

Q6: How is lymecycline metabolized and excreted?

A6: Information regarding the specific metabolic pathways and excretion routes of lymecycline is limited in the provided research. Further studies are needed to provide a detailed understanding of its metabolic fate.

Q7: What are the potential side effects of lymecycline?

A7: Information regarding specific side effects is outside the scope of this scientific Q&A. It is essential to consult a healthcare professional for comprehensive information on potential adverse effects associated with lymecycline use.

Q8: Is lymecycline safe for use during pregnancy?

A8: Information on the safety of lymecycline during pregnancy is not extensively discussed in the provided research and should always be assessed by a healthcare professional.

Q9: Are there any known drug interactions with lymecycline?

A9: Specific drug interactions are not extensively discussed in the provided research. It's crucial to consult a healthcare professional for a comprehensive assessment of potential drug interactions based on an individual's medical history and current medications.

Q10: What are the mechanisms of resistance to lymecycline?

A10: Bacterial resistance to tetracyclines, including lymecycline, can develop through mechanisms such as ribosomal protection proteins, efflux pumps, and enzymatic inactivation. [] The emergence of resistance highlights the need for judicious antibiotic use and ongoing surveillance.

Q11: Are there different formulations of lymecycline available?

A11: Lymecycline is commercially available in oral capsule formulations. [] Specific formulations and their availability may vary depending on the geographical location.

Q12: What analytical methods are used to determine lymecycline concentrations?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying lymecycline concentrations in biological samples. [] Various HPLC methods have been developed and validated to accurately measure lymecycline levels in different matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)